molecular formula C16H13BrN2O4S3 B2919856 N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941951-69-5

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No. B2919856
CAS RN: 941951-69-5
M. Wt: 473.37
InChI Key: KATRHEDMNUQWJM-UHFFFAOYSA-N
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Description

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, also known as BTA-EG6, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. BTA-EG6 is a small molecule inhibitor that targets the protein-protein interaction between Bcl-2 family members, which are involved in regulating cell death.

Scientific Research Applications

Antibacterial and Anti-Enzymatic Potential

A study synthesized N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, which were evaluated for their antibacterial and anti-enzymatic potential, indicating potential applications in fighting bacterial infections and inhibiting specific enzymes (K. Nafeesa et al., 2017).

Photodynamic Therapy for Cancer Treatment

A new zinc phthalocyanine substituted with similar compound derivatives demonstrated high singlet oxygen quantum yield, making it suitable for photodynamic therapy applications, particularly in treating cancer (M. Pişkin et al., 2020).

Synthesis of Novel Heterocyclic Compounds

The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, including thiazole derivatives, highlighted their use as antimicrobial agents. This indicates their potential in developing new antimicrobial drugs (E. Darwish et al., 2014).

Enzyme Inhibition for Therapeutic Applications

A series of compounds synthesized, including 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, showed activity against acetylcholinesterase and lipoxygenase enzymes, suggesting therapeutic applications in diseases where these enzymes play a role (A. Rehman et al., 2013).

Structural Analysis and Drug Design

The structure of methazolamide, a compound related to N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, was analyzed to understand its interaction with carbonic anhydrase, an enzyme relevant in drug design (G. Alzuet et al., 1992).

Anticonvulsant Properties

Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety were synthesized and evaluated for anticonvulsant activity, indicating potential applications in treating epilepsy or seizures (A. A. Farag et al., 2012).

Future Directions

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properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4S3/c1-23-10-2-4-11(5-3-10)26(21,22)9-15(20)19-16-18-12(8-24-16)13-6-7-14(17)25-13/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATRHEDMNUQWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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